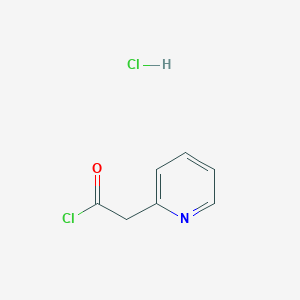
2-(Pyridin-2-yl)acetyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetyl chloride group, which is further stabilized by a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)acetyl chloride hydrochloride typically involves the chlorination of 2-(Pyridin-2-yl)acetic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 2-(Pyridin-2-yl)acetic acid with thionyl chloride, resulting in the formation of 2-(Pyridin-2-yl)acetyl chloride. The hydrochloride salt is then obtained by treating the product with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)acetyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(Pyridin-2-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of 2-(Pyridin-2-yl)acetic acid.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Nucleophiles: Such as amines and alcohols, used in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Hydrazones and Oximes: Formed by condensation reactions with hydrazines and hydroxylamines.
Scientific Research Applications
2-(Pyridin-2-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the modification of biomolecules and the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)acetyl chloride hydrochloride is primarily based on its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of various derivatives. In biological systems, the compound can modify proteins and other biomolecules by acylation, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetic acid: The precursor to 2-(Pyridin-2-yl)acetyl chloride hydrochloride.
2-(Pyridin-2-yl)acetyl bromide: A similar compound with a bromide instead of a chloride.
2-(Pyridin-2-yl)acetyl fluoride: A similar compound with a fluoride instead of a chloride.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as an acylating agent makes it valuable in organic synthesis and medicinal chemistry. The presence of the pyridine ring also imparts additional chemical properties, making it a useful building block in the synthesis of complex molecules.
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2-pyridin-2-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-7(10)5-6-3-1-2-4-9-6;/h1-4H,5H2;1H |
InChI Key |
GEOBPEPLXSKZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















